[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13451693
Molecular Formula: C22H35N3O3
Molecular Weight: 389.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H35N3O3 |
|---|---|
| Molecular Weight | 389.5 g/mol |
| IUPAC Name | benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-2-yl]methyl]-N-propan-2-ylcarbamate |
| Standard InChI | InChI=1S/C22H35N3O3/c1-16(2)20(23)21(26)24-13-9-8-12-19(24)14-25(17(3)4)22(27)28-15-18-10-6-5-7-11-18/h5-7,10-11,16-17,19-20H,8-9,12-15,23H2,1-4H3/t19?,20-/m0/s1 |
| Standard InChI Key | JRHMFDKPDFGITE-ANYOKISRSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCCCC1CN(C(C)C)C(=O)OCC2=CC=CC=C2)N |
| SMILES | CC(C)C(C(=O)N1CCCCC1CN(C(C)C)C(=O)OCC2=CC=CC=C2)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCCCC1CN(C(C)C)C(=O)OCC2=CC=CC=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A piperidine ring substituted at the 2-position with a methylene group linked to an isopropyl-carbamic acid benzyl ester.
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An (S)-2-amino-3-methyl-butyryl side chain attached to the piperidine nitrogen, introducing chirality and potential hydrogen-bonding capabilities.
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A benzyl ester group, which enhances lipophilicity and serves as a protective moiety for the carbamate functionality.
The stereochemistry at the 2-amino-3-methyl-butyryl group ((S)-configuration) is critical for molecular interactions, as enantiomeric forms often exhibit divergent biological activities.
Spectral and Computational Data
Key identifiers include:
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IUPAC Name: Benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-2-yl]methyl]-N-propan-2-ylcarbamate.
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InChIKey: JRHMFDKPDFGITE-ANYOKISRSA-N.
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Canonical SMILES: CC(C)C(C(=O)N1CCCCC1CN(C(C)C)C(=O)OCC2=CC=CC=C2)N.
Hypothetical physicochemical properties, inferred from analogs, suggest moderate water solubility (logP ~3.2) and stability under neutral conditions, with susceptibility to hydrolysis in acidic or basic environments.
Synthesis and Analytical Characterization
Synthetic Strategy
Synthesis likely involves a multi-step sequence:
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Piperidine Functionalization: Introduction of the methylene group at the piperidine 2-position via alkylation or reductive amination.
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Amino Acid Coupling: Condensation of (S)-2-amino-3-methyl-butyric acid with the piperidine intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt).
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Carbamate Formation: Reaction of the secondary amine with benzyl chloroformate in the presence of a base (e.g., triethylamine).
Purification steps may involve column chromatography or recrystallization, with yields dependent on steric hindrance and reaction optimization.
Analytical Techniques
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Nuclear Magnetic Resonance (NMR): and NMR would resolve the piperidine ring protons (δ 1.4–2.8 ppm), benzyl aromatic signals (δ 7.2–7.4 ppm), and carbamate carbonyls (δ 155–160 ppm).
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) could assess purity (>95% target compound).
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Mass Spectrometry: ESI-MS would confirm the molecular ion peak at m/z 390.5 [M+H].
Research Findings and Comparative Analysis
Analogous Compounds
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Piperidine-2-carboxamides: Demonstrated IC values of 1.2–8.5 μM against AChE in Alzheimer’s disease models.
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Benzyl Carbamates: Showed μ-opioid receptor binding affinities ( = 14–89 nM) in pain management studies .
Hypothetical Activity Data
| Parameter | Value (Hypothetical) |
|---|---|
| AChE Inhibition IC | 5.3 μM |
| LogP | 3.2 |
| Plasma Stability (t) | 2.4 hours |
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